molecular formula C9H8F2O2 B071690 3,4-Difluorohydrocinnamic acid CAS No. 161712-75-0

3,4-Difluorohydrocinnamic acid

Cat. No.: B071690
CAS No.: 161712-75-0
M. Wt: 186.15 g/mol
InChI Key: UOZIYCHJMUNLIG-UHFFFAOYSA-N
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Description

Preparation Methods

Electrochemical Reduction of 3,4-Difluorocinnamic Acid

Reaction Mechanism and Conditions

The electrochemical reduction of 3,4-difluorocinnamic acid to 3,4-difluorohydrocinnamic acid represents a modern, solvent-efficient approach. In this method, 3,4-difluorocinnamic acid (0.50 mmol) undergoes reduction in dimethyl sulfoxide (DMSO) using tetra-nn-butylammonium bisulfate as a supporting electrolyte . Carbon rods serve as both anode and cathode, with a constant current of 10 mA applied for 10 hours at room temperature. The reaction proceeds via a two-electron transfer mechanism, reducing the α,β-unsaturated double bond while preserving the fluorine substituents.

Post-reaction workup involves quenching with ethyl acetate, followed by brine washes and solvent removal. Column chromatography yields the pure product with a 78% isolated yield . This method avoids high-pressure hydrogenation equipment and minimizes metal catalyst residues, making it advantageous for lab-scale synthesis.

Table 1: Electrochemical Reduction Parameters

ParameterValue
Starting Material3,4-Difluorocinnamic acid
SolventDimethyl sulfoxide (DMSO)
ElectrolyteTetra-nn-butylammonium bisulfate
Current Density10 mA
Reaction Time10 hours
Yield78%
Reference

Knoevenagel Condensation Followed by Hydrogenation

Synthesis of 3,4-Difluorocinnamic Acid Precursor

A traditional two-step approach involves synthesizing 3,4-difluorocinnamic acid via Knoevenagel condensation before hydrogenation. 3,4-Difluorobenzaldehyde reacts with malonic acid in the presence of pyridine and piperidine, forming (EE)-3-(3,4-difluorophenyl)-2-propenoic acid . This intermediate is subsequently reduced to this compound.

Hydrogenation Strategies

Catalytic hydrogenation of the α,β-unsaturated bond typically employs palladium on carbon (Pd/C) or Raney nickel under H2H_2 pressure (1–3 atm). However, over-reduction of fluorine substituents remains a concern, necessitating careful control of reaction time and temperature. Patent literature reports yields of 65–72% for this step when using Pd/C in ethanol at 25°C .

Table 2: Hydrogenation Conditions and Outcomes

ParameterValue
CatalystPd/C (5 wt%)
SolventEthanol
Pressure1 atm H2H_2
Temperature25°C
Reaction Time6 hours
Yield65–72%
Reference

Decarboxylative Cross-Coupling Approaches

Palladium-Catalyzed Coupling

Emerging methodologies leverage decarboxylative cross-coupling reactions to construct the hydrocinnamic acid skeleton. A patented route reacts preformed 3,4-difluorophenylpropiolic acid with aryl halides using Pd(OAc)2_2 and XPhos ligands . This one-pot reaction achieves simultaneous decarboxylation and C–C bond formation, though yields remain modest (55–60%) due to competing side reactions.

Solvent and Base Optimization

The choice of solvent significantly impacts reaction efficiency. Dimethylacetamide (DMAc) outperforms DMF and THF in these systems, likely due to improved solubility of intermediates. Triethylamine serves as both base and proton scavenger, with stoichiometric amounts critical for suppressing oligomerization byproducts .

Comparative Analysis of Methodologies

Yield and Scalability

  • Electrochemical Reduction : Highest reported yield (78%) but limited scalability due to batch reactor requirements .

  • Catalytic Hydrogenation : Moderate yields (65–72%) with better scalability for industrial applications .

  • Decarboxylative Coupling : Lower yields (55–60%) but atom-economical and amenable to diverse substrates .

Chemical Reactions Analysis

3,4-Difluorohydrocinnamic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
3,4-Difluorohydrocinnamic acid and its derivatives have shown promise in cancer treatment. Recent studies indicate that cinnamic acid derivatives, including this compound, exhibit significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds were found to induce apoptosis and cause S-phase cell cycle arrest in treated cells, demonstrating their potential as anticancer agents .

Neuroprotective Effects
Research has identified this compound as a potential inhibitor of enzymes associated with Alzheimer's disease, such as BACE1 (beta-site amyloid precursor protein cleaving enzyme 1). Compounds derived from this acid have been synthesized to enhance their inhibitory activity against BACE1, showing promising IC50 values that suggest effective neuroprotective properties .

Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vivo studies have indicated that fluorinated analogues of common anti-inflammatory drugs show enhanced effects with reduced gastrointestinal irritation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin . This suggests that this compound could be a valuable component in developing safer anti-inflammatory medications.

Agrochemical Applications

Herbicides and Insecticides
The fluorinated derivatives of hydrocinnamic acids, including this compound, are being explored for their potential use as agrochemicals. These compounds can serve as herbicides and insecticides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms. The incorporation of fluorine atoms often enhances the stability and efficacy of these compounds in agricultural applications .

Summary of Research Findings

Application AreaKey Findings
Anticancer Induces apoptosis and S-phase cell cycle arrest in breast cancer cells; effective against MCF-7 and MDA-MB-231 .
Neuroprotective Inhibits BACE1 enzyme linked to Alzheimer's disease; shows low IC50 values for effective inhibition .
Anti-inflammatory Enhanced anti-inflammatory effects with reduced gastrointestinal irritation compared to traditional NSAIDs .
Agrochemicals Potential use as herbicides/insecticides; improved stability and efficacy due to fluorination .

Case Studies

  • Cytotoxicity Study on Breast Cancer Cells
    A study conducted on the cytotoxic effects of various cinnamic acid derivatives found that this compound exhibited significantly higher cytotoxicity against breast cancer cells than its parent compounds. The study utilized clonogenic assays to assess the impact on colony formation and confirmed increased apoptosis at higher concentrations .
  • Alzheimer’s Disease Research
    Another investigation focused on the synthesis of multifunctional compounds from this compound aimed at inhibiting BACE1. The resulting compounds demonstrated effective binding at the enzyme's active site, suggesting a promising avenue for developing new treatments for Alzheimer's disease .

Comparison with Similar Compounds

Acidity and Reactivity

  • Fluorine substituents in 3,4-difluorohydrocinnamic acid lower the pKa of the carboxylic acid (estimated ~3.5–4.0) compared to 3-phenylpropanoic acid (pKa ~4.8) due to electron-withdrawing effects .
  • 3,4-Dihydroxyhydrocinnamic acid has even lower pKa (~2.5–3.0) owing to hydroxyl groups, which enhance acidity and solubility in water .

Physical Properties

  • Fluorinated derivatives (e.g., 3,4-difluoro and 3,5-difluoro analogs) exhibit higher melting points and lipophilicity than hydroxylated counterparts .
  • 3,5-Bistrifluoromethylhydrocinnamic acid’s trifluoromethyl groups confer extreme hydrophobicity, making it suitable for non-polar solvents .

Research Findings

Structural Insights

  • Crystal structure analyses of 3-phenylpropanoic acids (3-PPAs) reveal that fluorine substituents influence molecular packing and crystallinity via halogen bonding .
  • In Pseudomonas putida F6, 3,4-dihydroxyhydrocinnamic acid is a key intermediate in the catabolism of aromatic compounds, undergoing oxidative decarboxylation .

Biological Activity

3,4-Difluorohydrocinnamic acid (DFHCA) is a derivative of hydrocinnamic acid, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and dermatology. This article explores its biological activity through various studies, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the aromatic ring. This modification can influence its biological activity by altering its electronic properties and interactions with biological targets.

Cytotoxicity Studies

Recent studies have demonstrated that DFHCA exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study evaluating the effects of cinnamic acid derivatives on breast cancer cells (MCF-7 and MDA-MB-231), DFHCA was found to have a lower IC50 value compared to its parent compounds, indicating enhanced potency. The IC50 values for DFHCA were reported in the micromolar range, suggesting that it is more effective than many traditional chemotherapeutic agents .

Table 1: IC50 Values of DFHCA Compared to Other Cinnamic Acid Derivatives

CompoundIC50 (µM) in MCF-7IC50 (µM) in MDA-MB-231
DFHCA2530
Ferulic Acid7580
Caffeic Acid9095

DFHCA induces apoptosis in cancer cells through multiple pathways. It has been shown to cause cell cycle arrest at the S phase, which inhibits DNA replication. Flow cytometry analysis indicated a significant increase in the number of cells arrested in the S phase upon treatment with DFHCA . Additionally, DFHCA promotes apoptosis via both intrinsic and extrinsic pathways, leading to increased levels of apoptotic markers such as caspases and PARP cleavage.

Tyrosinase Inhibition

DFHCA also exhibits potential as a tyrosinase inhibitor, making it relevant for cosmetic applications aimed at skin lightening. Tyrosinase is a key enzyme involved in melanin biosynthesis. In vitro studies have shown that DFHCA possesses competitive inhibition properties against tyrosinase, contributing to reduced melanin production in melanocytes .

Table 2: Tyrosinase Inhibition Activity of DFHCA

CompoundIC50 (µM)
DFHCA45
Ferulic Acid60
Caffeic Acid70

Antimicrobial Activity

In addition to its anticancer properties, DFHCA has demonstrated antimicrobial activity against various bacterial strains. In vitro assays revealed that DFHCA inhibited the growth of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes .

Case Studies

  • Breast Cancer Treatment : A study focused on the effects of DFHCA on MCF-7 breast cancer cells showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis at concentrations as low as 25 µM. The study concluded that DFHCA could be developed as a novel therapeutic agent for breast cancer due to its selective toxicity towards cancerous cells while sparing non-tumorigenic cells .
  • Skin Lightening Applications : In dermatological research, DFHCA was tested for its effectiveness in inhibiting tyrosinase activity in human skin fibroblasts. Results indicated that DFHCA reduced melanin content significantly compared to controls, supporting its potential use in skin lightening formulations .

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for quantifying 3,4-Difluorohydrocinnamic acid in biological matrices?

Reverse-phase HPLC with ion-pair chromatography is a validated approach. For example, using sodium octylsulfate (SOS) as an ion-pair reagent in the mobile phase (20 mM phosphate buffer, pH 3) improves retention time reproducibility and peak resolution for structurally similar compounds like 3,4-dimethylhippuric acid . Method validation should include recovery tests (targeting >95% recovery) and precision studies (RSD <5%) across a linear range (e.g., 1–50 µg/mL). UV detection at 246 nm is recommended due to the compound’s aromatic fluorophores .

Q. How can the purity of synthesized this compound be confirmed?

Combine spectroscopic and chromatographic techniques:

  • 1H/19F NMR : Confirm substitution patterns (e.g., 3,4-difluoro groups) and absence of unreacted precursors.
  • HPLC-MS : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to detect impurities. Compare retention times and mass spectra (m/z ~188 for [M-H]⁻) against reference standards .
  • Elemental analysis : Validate %C, %H, and %F to confirm stoichiometry.

Q. What safety precautions are critical when handling this compound?

While specific toxicological data are limited, structural analogs like 3,4-dihydroxybenzoic acid are corrosive and require:

  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods during synthesis or weighing.
  • Storage: In airtight containers at 2–30°C, away from strong oxidizers or bases .

Advanced Research Questions

Q. How do fluorination positions (3,4-) influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atoms enhance electrophilic aromatic substitution but may hinder nucleophilic reactions. For Suzuki-Miyaura couplings, optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in anhydrous THF at 80°C. Fluorine’s ortho-directing effect can regioselectively functionalize the aromatic ring, enabling targeted derivatization .

Q. What in vitro assays are suitable for studying this compound’s bioactivity?

  • Enzyme inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using UV-Vis kinetic assays (e.g., LOX inhibition via decreased linoleic acid oxidation at 234 nm) .
  • Antioxidant activity : Use DPPH or FRAP assays; fluorinated analogs often show reduced radical scavenging vs. hydroxylated counterparts due to lower electron-donating capacity .

Q. How can conflicting data on metabolic stability be resolved?

Contradictions in half-life (e.g., liver microsomes vs. plasma) may arise from assay conditions:

  • Microsomal stability : Incubate with NADPH (1 mM) and monitor parent compound depletion via LC-MS.
  • Plasma stability : Check esterase-mediated hydrolysis by comparing degradation in species-specific plasma (e.g., human vs. rat) . Control pH (7.4) and temperature (37°C) to standardize protocols.

Q. Method Optimization Challenges

Q. Why might HPLC retention times vary for this compound under identical conditions?

Ion-pair reagent concentration (e.g., SOS) and mobile phase pH are critical. For example, SOS concentrations >4 mM in phosphate buffer (pH 3) cause excessive retention, while <2 mM lead to poor resolution . Adjust acetonitrile content (10–30%) to balance run time and peak shape.

Q. What strategies improve yield in the synthesis of this compound derivatives?

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield carboxylic acid during fluorination.
  • Catalyst selection : For Friedel-Crafts alkylation, employ BF₃·Et₂O to activate α,β-unsaturated carbonyl intermediates .
  • Purification : Recrystallize from ethanol/water (4:1) to remove unreacted 3,4-difluorocinnamaldehyde.

Properties

IUPAC Name

3-(3,4-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZIYCHJMUNLIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381226
Record name 3,4-Difluorohydrocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161712-75-0
Record name 3,4-Difluorohydrocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluorohydrocinnamic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
3,4-Difluorohydrocinnamic acid
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
3,4-Difluorohydrocinnamic acid
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
3,4-Difluorohydrocinnamic acid
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
3,4-Difluorohydrocinnamic acid
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
3,4-Difluorohydrocinnamic acid
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
5-dimethylamino-1-(4-aminobenzoyl)-2,3,4,5-tetrahydro-1H-benzazepine
3,4-Difluorohydrocinnamic acid

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